
1-(3-Fluorobenzoyl)piperazine hydrochloride
Overview
Description
1-(3-Fluorobenzoyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C11H14ClFN2O and its molecular weight is 244.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(3-Fluorobenzoyl)piperazine hydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm, indicating its potential use as an anthelmintic agent .
Pharmacokinetics
It’s known that piperazine compounds, upon entry into the systemic circulation, are partly oxidized and partly eliminated as an unchanged compound
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of flaccid paralysis in worms due to its interaction with GABA receptors . This suggests a potential application of this compound in the treatment of helminthic infections.
Biological Activity
1-(3-Fluorobenzoyl)piperazine hydrochloride is a piperazine derivative notable for its potential biological activities, particularly in the realms of psychiatry and oncology. This compound features a piperazine core with a 3-fluorobenzoyl group, which enhances its lipophilicity and receptor binding affinity, making it a subject of interest in drug design and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's unique fluorine substitution is critical in modulating its pharmacological properties, influencing its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors.
Antipsychotic and Antidepressant Effects
This compound has been studied for its antipsychotic and antidepressant properties. Its structural similarity to other piperazine derivatives allows it to interact effectively with neurotransmitter systems. Research indicates that modifications in the piperazine structure can significantly influence binding affinity for serotonin and dopamine receptors, which are crucial targets in the treatment of mood disorders and schizophrenia.
The mechanism of action involves the compound's ability to bind to specific receptor sites, thereby modulating neurotransmitter activity. For instance, studies have shown that compounds with similar structures can inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft, which is beneficial for mood regulation .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
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1-(4-Fluorobenzoyl)piperazine hydrochloride | Para-fluoro substitution on benzoyl group | Antipsychotic effects |
1-(3-Chlorobenzoyl)piperazine hydrochloride | Chlorine substitution instead of fluorine | Antidepressant properties |
1-(4-Methoxybenzoyl)piperazine hydrochloride | Methoxy group on para position | Potential anti-inflammatory effects |
The presence of fluorine enhances lipophilicity compared to chlorine or methoxy substitutions, potentially leading to improved receptor binding and therapeutic efficacy .
Study on Binding Affinities
A study conducted by researchers focused on the binding affinities of various piperazine derivatives to serotonin receptors. The findings indicated that this compound exhibited a higher affinity for the 5-HT2A receptor compared to its chloro or methoxy counterparts. This suggests a promising profile for developing antipsychotic medications based on this scaffold .
Anticancer Potential
Emerging research has also explored the anticancer properties of this compound. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, including breast and ovarian cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, similar to established chemotherapeutic agents like doxorubicin .
Scientific Research Applications
Antipsychotic and Antidepressant Activities
Research indicates that 1-(3-Fluorobenzoyl)piperazine hydrochloride exhibits notable antipsychotic and antidepressant properties. Its structural similarity to other piperazine derivatives allows it to interact effectively with neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D2) receptors. Studies have shown that modifications in the piperazine structure can significantly influence binding affinity, impacting therapeutic efficacy.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against other similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Fluorobenzoyl)piperazine hydrochloride | Para-fluoro substitution on benzoyl group | Antipsychotic effects |
1-(3-Chlorobenzoyl)piperazine hydrochloride | Chlorine substitution instead of fluorine | Antidepressant properties |
1-(4-Methoxybenzoyl)piperazine hydrochloride | Methoxy group on para position | Potential anti-inflammatory effects |
The presence of fluorine in this compound enhances its pharmacological properties compared to chlorine or methoxy substitutions, making it a candidate for further drug development.
Case Study 1: Antipsychotic Efficacy
A study investigating the antipsychotic properties of various piperazine derivatives found that this compound demonstrated superior efficacy in reducing psychotic symptoms in animal models compared to traditional antipsychotics. This was attributed to its higher affinity for dopamine receptors, leading to better symptom management.
Case Study 2: Antidepressant Mechanisms
Another research effort focused on the antidepressant effects of this compound. The study revealed that treatment with this compound resulted in significant reductions in depressive behaviors in rodent models. The mechanism was linked to increased neurogenesis and enhanced synaptic plasticity, suggesting potential for clinical applications in depression therapy.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(3-Fluorobenzoyl)piperazine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves coupling 3-fluorobenzoic acid derivatives with piperazine under nucleophilic acyl substitution conditions. Key steps include:
- Reagent selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity. For example, DMF was used in analogous piperazine coupling reactions with fluorinated benzoyl groups .
- Base selection : K₂CO₃ or Et₃N (triethylamine) can neutralize HCl byproducts and improve yields .
- Monitoring : TLC (2:1 hexane/ethyl acetate) or HPLC ensures reaction completion .
Q. How should researchers characterize the structural identity and purity of this compound?
- Spectroscopic analysis :
- Mass spectrometry : ESI-MS or HRMS validates the molecular ion peak (C₁₁H₁₃FN₂O⁺, m/z 208.1) .
- Purity assessment : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm is recommended .
Q. What are the solubility and stability properties of this compound?
- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately soluble in methanol and water (10–20 mg/mL), and poorly soluble in nonpolar solvents (e.g., hexane) .
- Stability : Stable at room temperature in dry conditions. Hydrolytic degradation occurs under strong acidic/basic conditions; store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How does the 3-fluorobenzoyl substituent influence bioactivity compared to other halogenated analogs?
- Structure-Activity Relationship (SAR) : The fluorine atom enhances lipophilicity and metabolic stability compared to chloro- or bromo-substituted analogs. For example, 1-(3-chlorophenyl)piperazine derivatives show reduced CNS penetration due to higher polarity .
- Enzyme binding : Fluorine’s electronegativity improves hydrogen bonding with target enzymes (e.g., serotonin receptors or kinases) .
Q. What in silico strategies can predict target interactions for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin 5-HT₂A receptors or MAO enzymes. The fluorobenzoyl group’s orientation in the binding pocket can be validated via MD simulations .
- QSAR modeling : Train models on halogenated piperazine datasets to predict IC₅₀ values for kinase inhibition .
Q. How can researchers resolve contradictions in enzyme inhibition data across studies?
- Assay standardization : Control variables like buffer pH (7.4 vs. 6.8) and ATP concentration (for kinase assays). Discrepancies in IC₅₀ values may arise from differing assay conditions .
- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293 cells overexpressing target receptors) .
Q. What methods are effective for impurity profiling during synthesis?
- HPLC-MS : Detect and quantify byproducts like unreacted 3-fluorobenzoic acid or N-alkylated piperazine derivatives .
- Reference standards : Use certified impurities (e.g., 1-(4-chlorophenyl)piperazine) for calibration .
Q. Safety and Handling
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
- Waste disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .
Properties
IUPAC Name |
(3-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBDMKCDLYCUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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